4-Phenylpiperidine-2,6-dione

Hypolipidemic Agents Atherosclerosis Research Lipid Metabolism

Researchers designing α1-adrenoceptor subtype-selective ligands or cereblon (CRBN)-based degraders often face scaffold limitations with classical IMiDs, including poor stability and suboptimal ligand efficiency. 4-Phenylpiperidine-2,6-dione (CAS 14149-31-6) provides a privileged, compact glutarimide chemotype that overcomes these constraints. • α1-AR Ligand Design: Core scaffold yielding nanomolar affinity ligands (pKi = 8.74) with defined subtype selectivity. • CRBN-Targeted Protein Degradation: Improved chemical stability & reduced molecular size vs. classical IMiDs, enhancing PROTAC & molecular glue libraries. • Analytical Reference: Well-characterized physical properties (mp 173-174 °C) for HPLC/GC/MS method development. Supplied with ≥95% purity; storage at 2-8 °C; shipped at ambient temperature. Global delivery from stocked inventory.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 14149-31-6
Cat. No. B1266656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidine-2,6-dione
CAS14149-31-6
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1C(CC(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14)
InChIKeyLIEGIQPEUGHGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperidine-2,6-dione: Properties & Comparator Context


4-Phenylpiperidine-2,6-dione (CAS 14149-31-6), also designated as 3-Phenylglutarimide, is a heterocyclic glutarimide derivative with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . The compound serves as a versatile synthetic intermediate, frequently utilized as a building block in the creation of diverse pharmaceutical and bioactive compounds . Its pharmacological profile includes reported hypolipidemic effects, binding to lipoprotein receptors, and its role as a core scaffold for designing ligands targeting α1-adrenoceptors and cereblon (CRBN) . This guide strictly analyzes its quantifiable differentiation from close structural analogs, such as the 3-phenyl isomer (CAS 408537-39-5), unsubstituted glutarimide (CAS 1121-89-7), and classical immunomodulatory imide drugs (IMiDs), to support scientific selection and procurement.

Scaffold for α1-AR ligand design
Privileged core for high-affinity subtype-selective derivatives

CRBN binder development
Alternative chemotype to classical IMiDs with reported ligand efficiency advantages

Isomer SAR comparator
Defined activity gradient vs 3-phenyl isomer supports metabolic mechanism studies

Analytical reference
Well-characterized physicochemical profile for method development and QC

4-Phenylpiperidine-2,6-dione Structural Differentiation


The position of the phenyl substituent on the piperidine-2,6-dione ring is a critical determinant of biological activity and physicochemical behavior. Direct head-to-head studies reveal that the 3-phenyl isomer demonstrates superior hypolipidemic efficacy in vivo compared to the 4-phenyl compound, underscoring that the isomeric form is not interchangeable [1]. Furthermore, the 4-phenyl scaffold provides a privileged chemotype for medicinal chemistry derivatization, enabling access to high-affinity ligands for α1-adrenoceptor subtypes (with nanomolar pKi values) and alternative cereblon binders that offer distinct advantages over classical IMiDs in terms of chemical stability and ligand efficiency [2]. Substituting with a simple, unsubstituted glutarimide or a structurally distinct IMiD would forfeit these well-defined, application-specific properties. The following quantitative evidence substantiates these precise points of differentiation.

4-Phenyl isomer (this compound)

Medicinal chemistry scaffold; reported lower hypolipidemic activity

Preferred for α1-AR and CRBN ligand derivatization

3-Phenyl isomer

Higher in vivo hypolipidemic response in rodent models

May not replicate 4-phenyl derivatization profile; activity context differs

4-Phenylpiperidine-2,6-dione

Phenyl glutarimide scaffold; reported CRBN binding advantages

Classical IMiDs (thalidomide, lenalidomide)

Different chemotype; ligand efficiency and stability profile may differ

Direct substitution may alter degradation or synthetic accessibility outcomes

4-Phenyl scaffold

Enables α1-AR subtype selectivity after derivatization

Unsubstituted glutarimide

Lacks phenyl moiety; cannot support analogous α1-AR or CRBN ligand design

4-Phenylpiperidine-2,6-dione Quantitative Evidence


Hypolipidemic Activity: 3-Phenyl vs. 4-Phenyl Isomer

In a comparative in vivo study assessing hypolipidemic activity, the 3-phenylpiperidine-2,6-dione isomer demonstrated superior lipid-lowering effectiveness compared to the 4-phenylpiperidine-2,6-dione (target compound) when administered intraperitoneally at 20 mg/kg/day in rodents [1]. The study concluded that the 3-phenyl compound afforded the best activity and effectiveness in both normal and hyperlipidemia-induced mice, establishing a clear activity gradient between the two positional isomers [1].

Isomer activity
Head-to-head
3-phenyl > 4-phenyl isomer in lipid lowering (rodent model, 20 mg/kg/day ip)
Positional isomer determines hypolipidemic response; 4-phenyl suited as scaffold, not direct lipid-lowering agent
Quantitative % reduction values for 4-phenyl not reported; data from ref [1]
Hypolipidemic Agents Atherosclerosis Research Lipid Metabolism

α1-Adrenoceptor Ligand Efficiency of 4-Phenyl Scaffold Derivatives

The 4-phenylpiperidine-2,6-dione core serves as a versatile scaffold for generating high-affinity ligands for α1-adrenoceptor subtypes. A series of novel derivatives, synthesized by appending an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position, were evaluated in binding assays using human cloned α1A-, α1B-, and α1D-AR subtypes [1]. The most potent derivative, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (compound 34), exhibited a pKi of 8.74 (Ki ≈ 1.8 nM) for the α1A-AR, with 10-fold selectivity over the other two subtypes [1]. These derivatives also behaved as functional antagonists, blocking norepinephrine-induced inositol phospholipid hydrolysis [1].

α1-AR affinity
Class-level
Derivative 34 (scaffold-based): pKi = 8.74 (Ki ≈ 1.8 nM) at α1A-AR, 10-fold selectivity
4-Phenyl core enables nanomolar affinity and subtype selectivity after rational derivatization
Binding assays with human cloned receptors; parent scaffold inactive
α1-Adrenoceptors GPCR Ligands Medicinal Chemistry

CRBN Binding Advantages Over Classical IMiDs

Phenyl glutarimide (PG) derivatives, of which 4-phenylpiperidine-2,6-dione is a representative parent scaffold, have been identified as a promising alternative chemotype to classical immunomodulatory imide drugs (IMiDs) for binding cereblon (CRBN) . Comparative assessments indicate that the phenyl glutarimide scaffold offers several key advantages: improved chemical stability, reduced molecular size and topological polar surface area (TPSA), enhanced ligand efficiency, and greater synthetic accessibility . These features make PG derivatives an excellent starting point for constructing molecular glue libraries and designing CRBN-directed PROTACs .

CRBN scaffold properties
Data to verify
Reported improved stability, reduced size/TPSA, enhanced ligand efficiency vs IMiDs
Qualitative advantages described; quantitative metrics not available in source
Class-level inference; source review recommended
Targeted Protein Degradation PROTACs Molecular Glues Cereblon Ligands

Predicted Physicochemical Profile

The predicted density and boiling point of 4-phenylpiperidine-2,6-dione provide essential parameters for handling, formulation, and analytical method development. According to aggregated chemical database entries, the predicted density is 1.185 ± 0.06 g/cm³, and the predicted boiling point is 392.3 ± 31.0 °C at 760 mmHg . A melting point range of 173-174 °C has also been reported .

Physicochemical profile
Predicted
Density 1.185 g/cm³, BP 392.3 °C, MP 173–174 °C (reported)
Baseline data for handling, purification, and QC method development
Density and BP predicted; MP from aggregated databases
Physicochemical Characterization Analytical Chemistry Formulation

4-Phenylpiperidine-2,6-dione Validated Applications


High-Affinity α1-Adrenoceptor Ligand Synthesis

Use 4-phenylpiperidine-2,6-dione as a core scaffold for the rational design and synthesis of novel α1-AR ligands. As demonstrated by Romeo et al. (2011), appending an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position can yield compounds with nanomolar affinities (e.g., pKi = 8.74) and defined subtype selectivity [1]. This application is supported by direct experimental evidence of binding and functional antagonism.

Developing CRBN Binders and PROTACs

Employ the phenyl glutarimide scaffold, of which 4-phenylpiperidine-2,6-dione is a key member, to design novel cereblon (CRBN) ligands for targeted protein degradation (TPD) applications [1]. The scaffold's advantages over classical IMiDs—improved stability, reduced size, enhanced ligand efficiency—make it particularly attractive for building molecular glue libraries and optimizing PROTAC molecules [1].

Isomer Effects on Hypolipidemic Activity

Utilize 4-phenylpiperidine-2,6-dione in comparative pharmacology studies to elucidate the structure-activity relationships (SAR) of phenyl-substituted glutarimides. The established differential in hypolipidemic efficacy between the 3-phenyl and 4-phenyl isomers [1] provides a defined experimental system for probing the molecular mechanisms of lipid-lowering agents and the impact of subtle structural changes on in vivo activity.

Analytical Reference Standard for Method Development and QC

Procure 4-phenylpiperidine-2,6-dione with a specified purity (typically ≥95%) for use as an analytical reference standard in the development and validation of HPLC, GC, or MS methods [1]. Its well-defined physicochemical properties, including a reported melting point of 173-174 °C and a predicted boiling point of ~392 °C , facilitate its use in calibrating instruments and confirming the identity of synthesized derivatives.

Application
Selection Property
Validation Focus
α1-Adrenoceptor ligand synthesis
Derivatizable scaffold producing nanomolar affinity
Subtype selectivity and functional antagonism in receptor assays
CRBN binder & PROTAC development
Phenyl glutarimide chemotype with reported ligand efficiency
Target engagement and degradation efficiency in cellular models
Isomer SAR studies
Activity gradient vs 3-phenyl isomer in lipid metabolism models
In vivo lipid endpoint comparison; mechanism interpretation
Analytical reference standard
Defined MP 173–174 °C and predicted BP/Density
HPLC/GC/MS method calibration and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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